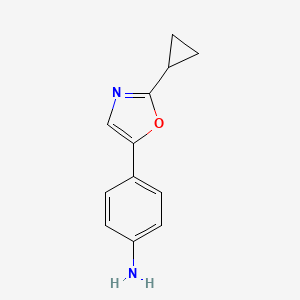

4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline

Overview

Description

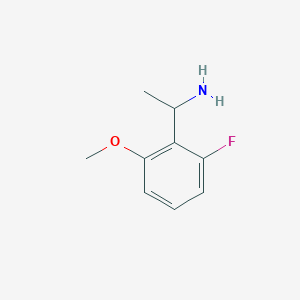

“4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline” is a chemical compound with the molecular formula C12H12N2O. It has a molecular weight of 200.24 . This compound is in the form of a powder and is typically stored at room temperature .

Molecular Structure Analysis

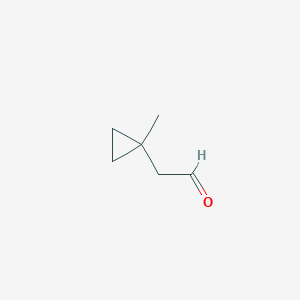

The InChI code for “this compound” is 1S/C12H12N2O/c13-10-5-3-8(4-6-10)11-7-14-12(15-11)9-1-2-9/h3-7,9H,1-2,13H2 . This indicates that the molecule consists of a cyclopropyl group and an oxazole ring attached to an aniline group .Physical and Chemical Properties Analysis

“this compound” is a solid substance that is typically stored at room temperature . It has a molecular weight of 200.24 .Scientific Research Applications

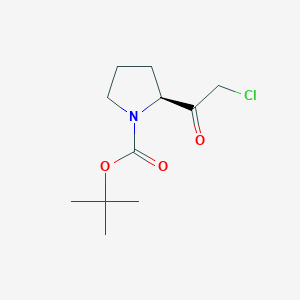

Synthesis and Cyclocondensation

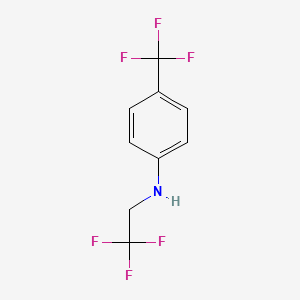

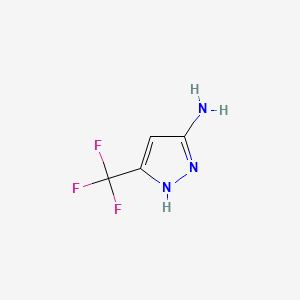

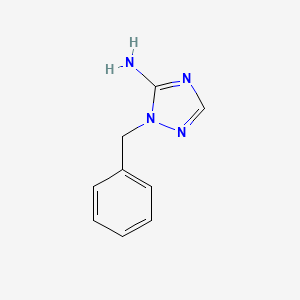

Azolyl anilines, including oxazolyl derivatives, serve as effective 1,5-nucleophiles in cyclocondensation reactions. Their synthesis, documented since 1942, reveals diverse biological activities. These compounds are pivotal in constructing heterocyclic compounds through nucleophilic reactions, showcasing their importance in drug development and synthetic organic chemistry (Antypenko et al., 2017).

Heterocyclic Chemistry and Drug Discovery

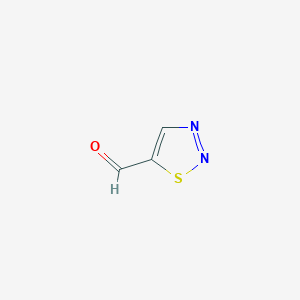

The chemistry of heterocyclic compounds like 1,2,3-triazoles, which can be related to the synthetic versatility of oxazolyl anilines, highlights the role of such compounds in drug discovery. These entities offer a scaffold for designing new drugs with varied biological activities, including antimicrobial and anticancer properties. The ability to undergo click reactions makes these compounds essential for developing pharmaceuticals and materials science applications (Kaushik et al., 2019).

Carbon Dioxide Utilization and Functionalized Azoles

Aniline derivatives, including oxazolyl anilines, can be involved in the chemical fixation of CO2, leading to the synthesis of functionalized azole compounds. This approach not only addresses environmental concerns by utilizing CO2 as a feedstock but also facilitates the production of biologically active and synthetically valuable azole derivatives (Vessally et al., 2017).

Biological Significance and Applications

The biological significance of oxazolone moieties, which could be structurally related to "4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline," is evident in their pharmacological activities. Oxazolones exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. Their structural diversity allows for the exploration of new pharmacological profiles and the development of potential therapeutic agents (Kushwaha & Kushwaha, 2021).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of 4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline are currently unknown

Mode of Action

It is known that the size and geometry of oxazole derivatives can influence their inhibitory activity .

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways. Future studies should aim to elucidate these pathways to understand the downstream effects of this compound .

Properties

IUPAC Name |

4-(2-cyclopropyl-1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-10-5-3-8(4-6-10)11-7-14-12(15-11)9-1-2-9/h3-7,9H,1-2,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTWYOJPIUVEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(O2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031130-92-3 | |

| Record name | 4-(2-cyclopropyl-1,3-oxazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.